molecular formula C31H43N8O17P3S B1263087 indol-3-ylacetyl-CoA

indol-3-ylacetyl-CoA

Cat. No. B1263087
M. Wt: 924.7 g/mol
InChI Key: WXOGUAPLOCTRFO-HSJNEKGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-3-ylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of indol-3-ylacetic acid. It derives from a coenzyme A and an indole-3-acetic acid. It is a conjugate acid of an indol-3-ylacetyl-CoA(4-).

Scientific Research Applications

Plant Growth and Hormone Regulation

  • Indol-3-ylacetyl-CoA in Plant Growth : Research indicates that indol-3-ylacetyl-CoA derivatives, such as 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, have a significant growth-promoting effect in plants. This effect surpasses that of indol-3-ylacetic acid, suggesting a crucial role in plant development (Keglević & Pokorný, 1969).

  • Enzymatic Synthesis in Plants : Studies have shown that specific enzymes in plants like Zea mays can catalyze the formation of indol-3-ylacetyl-CoA derivatives, such as indol-3-ylacetyl-myo-inositol, from indol-3-ylacetic acid and UDP-glucose. This synthesis is vital for plant hormone regulation (Michalczuk & Bandurski, 1982).

Enzyme Characterization and Applications

  • Characterization of Related Enzymes : Research has been conducted on the purification and characterization of enzymes like indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase. These enzymes are involved in transferring indol-3-ylacetate from indol-3-ylacetyl-CoA derivatives to other molecules, which is crucial for understanding plant hormone dynamics (Kęsy & Bandurski, 1990).

  • Enzyme Synthesis and Antibody Preparation : Studies on the synthesis of indol-3-ylacetylglucose synthase and the preparation of antibodies to this enzyme have provided insights into the biosynthesis of indol-3-ylacetic acid conjugates in plants like maize, aiding in understanding plant growth mechanisms (Kowalczyk & Bandurski, 1991).

Biological Activity and Metabolism

  • Metabolism of Indole-3-acetic Acid : Metabolites of indole-3-acetic acid, such as N-(6-hydroxyindol-3-ylacetyl)-phenylalanine, have been identified in plants like Arabidopsis thaliana. These metabolites are important for understanding the metabolic processes of IAA in plants (Kai et al., 2007).

  • Stable-Isotope Labeled Metabolites : The synthesis of stable-isotope labeled metabolites of indol-3-ylacetic acid, important for plant growth and development, aids in the study of plant hormone regulation and their physiological significance (Ilić et al., 1997).

Enzymatic Synthesis and Hydrolysis

  • Enzymatic Hydrolysis and Synthesis : Studies reveal the enzymatic synthesis of indol-3-ylacetyl-myo-inositol and its hydrolysis, shedding light on the hormone metabolizing processes in plants. Understanding these processes is crucial for manipulating plant growth and development (Kowalczyk & Bandurski, 1990).

Structural Analysis and Synthesis

  • Structural Analysis : Crystal structure analysis of compounds like N-(indol-3-ylacetyl)-L-valine provides insights into their stereochemical properties, aiding in understanding their biological activity and potential applications in agriculture and biotechnology (Kojić-Prodić et al., 1993).

  • Synthesis Techniques : Research on the synthesis and functionalization of indoles through various chemical reactions, including palladium-catalyzed reactions, offers methods for producing biologically active compounds, potentially useful in plant science and pharmaceuticals (Cacchi & Fabrizi, 2005).

properties

Product Name

indol-3-ylacetyl-CoA

Molecular Formula

C31H43N8O17P3S

Molecular Weight

924.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate

InChI

InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

WXOGUAPLOCTRFO-HSJNEKGZSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O

Origin of Product

United States

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